Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Description

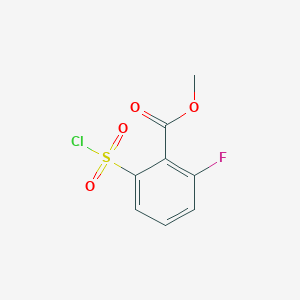

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)7-5(10)3-2-4-6(7)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRQUWXRRINNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120257-01-4 | |

| Record name | methyl 2-(chlorosulfonyl)-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS 120257-01-4): A Strategic Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens and functional group handles on aromatic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS: 120257-01-4) represents a highly versatile, orthogonally reactive building block [1]. Featuring a highly electrophilic sulfonyl chloride, a protected carboxylate (methyl ester), and a sterically demanding, electronegative fluorine atom, this intermediate is critical for the synthesis of complex sulfonamides, benzothiazines, and saccharin-like heterocycles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and the mechanistic rationale for its deployment in drug discovery workflows, particularly in the development of targeted therapies such as Carbonic Anhydrase (CA) inhibitors.

Physicochemical Profiling & Structural Significance

The structural architecture of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is deliberately designed to offer dual reactivity while maintaining stability during storage and handling [2].

Structural Causality

-

The Methyl Ester: Utilizing a methyl ester rather than a free carboxylic acid prevents intramolecular self-condensation and the formation of mixed anhydrides during the generation of the sulfonyl chloride. It also ensures that downstream amine couplings occur selectively at the sulfonyl center.

-

The 6-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but exerts a profound electron-withdrawing effect (-I effect). This increases the electrophilicity of the adjacent sulfonyl chloride, accelerating nucleophilic attack. Furthermore, in the final sulfonamide drug candidate, the ortho-fluorine significantly lowers the pKa of the sulfonamide N-H bond, favoring the formation of the biologically active sulfonamide anion at physiological pH.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | Methyl 2-(chlorosulfonyl)-6-fluorobenzoate |

| CAS Number | 120257-01-4 |

| Molecular Formula | C8H6ClFO4S |

| Molecular Weight | 252.65 g/mol |

| Standard Purity | ≥ 95% (typically verified via HPLC/NMR) |

| Appearance | White to off-white solid/powder |

| Reactivity Centers | Electrophilic S(VI), Electrophilic C(carbonyl) |

Mechanistic Role in Drug Discovery

The primary utility of this compound lies in its ability to rapidly generate diverse library scaffolds through nucleophilic acyl substitution at the sulfonyl chloride, followed by selective transformations at the methyl ester.

Synthetic workflow from Methyl 2-(chlorosulfonyl)-6-fluorobenzoate to fluorinated heterocycles.

When reacted with primary or secondary amines, the sulfonyl chloride yields a sulfonamide. The presence of the methyl ester allows for subsequent saponification to the free acid, which can then undergo intramolecular cyclization with the newly formed sulfonamide nitrogen (if sterically permissible) to form bicyclic systems like fluorinated 1,2-benzothiazine-1,1-dioxides.

Experimental Methodology: Handling & Synthetic Protocols

To ensure reproducibility and high yields, the following protocol details the synthesis of a model 2-sulfamoyl-6-fluorobenzoate derivative. This protocol is designed as a self-validating system , embedding quality control checks directly into the workflow.

Step-by-Step Protocol: Sulfonamide Formation

Step 1: Reaction Setup & Reagent Preparation

-

Action: Dissolve Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Causality: The inert atmosphere and anhydrous solvent prevent premature hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid. Cooling to 0 °C minimizes exothermic side reactions and degradation.

Step 2: Nucleophilic Addition

-

Action: Add the target primary amine (1.1 eq, 1.1 mmol) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic attack, preventing the protonation of the unreacted amine (which would stall the reaction) and protecting acid-sensitive moieties.

Step 3: In-Process Monitoring (Self-Validation)

-

Action: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3) and LC-MS.

-

Validation: The reaction is deemed complete when the starting material peak at m/z 253 [M+H]+ disappears, and the product mass emerges. TLC should show complete consumption of the UV-active starting material spot.

Step 4: Quenching and Workup

-

Action: Quench the reaction with saturated aqueous NaHCO3 (5.0 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl (5.0 mL), followed by brine (5.0 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Causality & Validation: The NaHCO3 quench neutralizes residual acid without hydrolyzing the methyl ester. The subsequent 1M HCl wash removes any excess unreacted amine and DIPEA. The organic layer purity is confirmed by spot-check TLC before concentration.

Downstream Applications & Target Signaling Pathways

Fluorinated sulfonamides derived from CAS 120257-01-4 are highly privileged structures in oncology and ophthalmology, primarily due to their potent inhibition of zinc-metalloenzymes like Carbonic Anhydrase IX (CAIX). CAIX is heavily upregulated in the hypoxic tumor microenvironment, where it regulates intracellular pH to promote tumor cell survival and metastasis.

Mechanism of action for fluorinated sulfonamides targeting Carbonic Anhydrase IX.

The ortho-fluorine atom synthesized into the scaffold via Methyl 2-(chlorosulfonyl)-6-fluorobenzoate lowers the pKa of the sulfonamide, ensuring it exists predominantly as an anion at physiological pH. This anionic state is strictly required for coordinating with the Zn2+ ion in the CAIX active site, displacing the catalytic water molecule and halting the enzyme's hydration activity.

Data Presentation & Quality Control Metrics

To ensure the integrity of the synthesized intermediates, rigorous Quality Control (QC) metrics must be established. Below is a standardized QC validation table for derivatives synthesized from CAS 120257-01-4 [2].

| Analytical Technique | Target Metric / Observation | Validation Purpose |

| 1H NMR (400 MHz, CDCl3) | Singlet at ~3.9 ppm (3H) | Confirms the methyl ester remains intact and unhydrolyzed. |

| 1H NMR (400 MHz, CDCl3) | Broad singlet at ~5.0 - 7.0 ppm (1H) | Validates the presence of the newly formed sulfonamide N-H proton. |

| 19F NMR (376 MHz, CDCl3) | Multiplet at ~ -110 to -115 ppm | Confirms the retention of the aromatic fluorine atom. |

| LC-MS (ESI+) | Target Mass [M+H]+ ± 0.5 Da | Verifies the molecular weight of the coupled product. |

| HPLC (UV 254 nm) | Single peak, Area > 95% | Ensures compound purity prior to biological assay screening. |

Conclusion

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS 120257-01-4) is a sophisticated and highly efficient intermediate for the construction of complex, fluorine-containing sulfonamide libraries. By understanding the causality behind its structural features—specifically the protective nature of the methyl ester and the electronic modulation provided by the fluorine atom—medicinal chemists can deploy this building block to rapidly access high-value chemical space, particularly in the pursuit of novel metalloenzyme inhibitors.

References

Synthesis of methyl 2-(chlorosulfonyl)-6-fluorobenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Executive Summary: Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is a key chemical intermediate whose structural motifs—a reactive sulfonyl chloride, a fluorine atom, and a methyl ester—make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of these functional groups allows for diverse subsequent chemical transformations, primarily through nucleophilic substitution at the sulfonyl group. This guide provides a comprehensive overview of its synthesis via electrophilic aromatic substitution, offering deep mechanistic insights, a detailed and validated experimental protocol, rigorous safety procedures, and methods for analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.

Introduction: Significance and Application

The strategic importance of methyl 2-(chlorosulfonyl)-6-fluorobenzoate lies in its utility as a scaffold in medicinal and materials chemistry. The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] These sulfonamide moieties are a cornerstone of many therapeutic agents, including antibacterial and diuretic drugs.[2] The fluorine atom on the aromatic ring can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and membrane permeability.[3] Consequently, a reliable and well-understood synthesis of this compound is of considerable interest to the scientific community.

Synthetic Strategy and Mechanistic Insights

The most direct and industrially viable route to methyl 2-(chlorosulfonyl)-6-fluorobenzoate is the direct chlorosulfonation of methyl 2-fluorobenzoate. This method leverages a classic electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic synthesis.[3]

The Chlorosulfonation Reaction

The core transformation involves treating methyl 2-fluorobenzoate with chlorosulfonic acid. Chlorosulfonic acid serves as both the solvent and the electrophilic reagent. The reaction is typically performed at low temperatures to control its high exothermicity and minimize side product formation.

Caption: Overall reaction for the synthesis of the target compound.

Mechanism: Electrophilic Aromatic Substitution

The reactivity in an EAS reaction is governed by the electrophilicity of the attacking species and the nucleophilicity of the aromatic ring. Chlorosulfonic acid is a potent electrophile. The mechanism proceeds through the following key steps:

-

Generation of the Electrophile: While chlorosulfonic acid itself can act as the electrophile, it is often considered that sulfur trioxide (SO₃), formed from the auto-dehydration of chlorosulfonic acid, is the active electrophilic species.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the methyl 2-fluorobenzoate ring attacks the electrophilic sulfur atom. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

-

Regioselectivity: The position of the incoming chlorosulfonyl group is directed by the existing substituents. The fluorine atom is an ortho-, para- director, while the methyl ester group is a meta-director. The substitution occurs at the C6 position, which is ortho to the fluorine and meta to the ester. This outcome is favored due to the powerful directing effect of the fluorine atom and the steric hindrance at the other ortho position (C2), which is already occupied.

-

Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) abstracts the proton from the carbon bearing the new sulfonyl group, restoring the aromaticity of the ring to yield the final product.

Caption: Simplified mechanistic pathway for the chlorosulfonation reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected observations.

Materials and Equipment

| Reagents | Equipment |

| Methyl 2-fluorobenzoate (≥98%) | Round-bottom flask with a magnetic stirrer |

| Chlorosulfonic acid (≥99%) | Addition funnel |

| Dichloromethane (DCM, anhydrous) | Ice-water bath |

| Diethyl ether (anhydrous) | Separatory funnel |

| Saturated sodium bicarbonate solution | Beaker for quenching |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Crushed ice | Standard glassware |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Charging: Carefully charge the flask with chlorosulfonic acid (5 equivalents). Begin stirring and allow the acid to cool to 0-5 °C.

-

Substrate Addition: Dissolve methyl 2-fluorobenzoate (1 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the addition funnel.

-

Reaction Execution: Add the substrate solution dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A slight color change may be observed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) if a suitable method is developed, or it can be run for a fixed time based on prior validation.

Work-up and Purification

-

Quenching: Fill a large beaker (1 L) with a substantial amount of crushed ice. While stirring the ice vigorously, very slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will generate significant amounts of HCl gas. Perform this in a well-ventilated fume hood. The product will precipitate as a solid or oil.

-

Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Washing: Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure methyl 2-(chlorosulfonyl)-6-fluorobenzoate.

Safety, Handling, and Waste Disposal

Hazard Analysis of Reagents

-

Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and toxic.[4] It causes severe burns to the skin, eyes, and respiratory tract.[5][6] It reacts violently and explosively with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[5] Never add water directly to chlorosulfonic acid.[4]

-

Dichloromethane (DCM): A suspected carcinogen and a volatile organic solvent.

-

Hydrogen Chloride (HCl) Gas: A corrosive gas that is highly irritating to the respiratory system. Generated during the quenching step.

Recommended Safety Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Work must be conducted in a certified chemical fume hood.[4]

-

Handling: Dispense chlorosulfonic acid with extreme care, avoiding any contact with moisture. Ensure all glassware is perfectly dry.[4]

-

Emergency: An emergency shower and eyewash station must be immediately accessible.[5][8] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Spill and Waste Management

-

Spills: Absorb small spills with an inert material like sand or vermiculite. Do not use combustible materials.[4]

-

Waste: All waste, including aqueous layers from the work-up and excess reagents, must be treated as hazardous waste and disposed of according to institutional and local regulations.[4]

Caption: Critical safety considerations for handling chlorosulfonic acid.

Characterization and Data Analysis

Expected Results and Yield

| Parameter | Expected Outcome |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₈H₆ClFO₄S[9] |

| Molecular Weight | 252.65 g/mol [10] |

| Yield | 70-85% (after purification) |

| Purity | ≥98% (by HPLC or NMR) |

Spectroscopic Data

Authenticating the final product is crucial. The following are predicted spectroscopic data based on the structure and data from analogous compounds.[11][12]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (m, 2H, Ar-H)

-

δ ~7.3-7.5 ppm (m, 1H, Ar-H)

-

δ ~4.0 ppm (s, 3H, -OCH₃)

-

Rationale: The aromatic protons will appear in the typical downfield region, with splitting patterns determined by fluorine-proton and proton-proton coupling. The methyl ester protons will be a sharp singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~164 ppm (C=O)

-

δ ~160 ppm (d, J ≈ 250 Hz, C-F)

-

δ ~120-145 ppm (Aromatic carbons)

-

δ ~53 ppm (-OCH₃)

-

Rationale: The carbonyl carbon will be significantly downfield. The carbon directly bonded to fluorine will show a large coupling constant.

-

-

FT-IR (KBr, cm⁻¹):

-

~1730 (C=O stretch, ester)

-

~1380 & ~1180 (Asymmetric and symmetric S=O stretch, sulfonyl chloride)

-

~1250 (C-F stretch)

-

Rationale: These are characteristic stretching frequencies for the key functional groups present in the molecule.

-

-

Mass Spectrometry (EI or ESI):

-

m/z for C₈H₆ClFO₄S: Calculated: 251.9659; Found: [M]+ or [M+H]+.[9]

-

Rationale: High-resolution mass spectrometry can confirm the elemental composition. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak.

-

Conclusion

The synthesis of methyl 2-(chlorosulfonyl)-6-fluorobenzoate via direct chlorosulfonation of methyl 2-fluorobenzoate is an effective and scalable method. Success hinges on a deep understanding of the electrophilic aromatic substitution mechanism, meticulous control of reaction conditions—particularly temperature—and an unwavering commitment to rigorous safety protocols due to the hazardous nature of chlorosulfonic acid. The detailed protocol and characterization data provided in this guide offer researchers a robust framework for the reliable production and validation of this important chemical intermediate, empowering further discovery in pharmaceutical and materials science.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Buy Methyl 2-(chlorosulfonyl)-5-fluorobenzoate | 1374249-78-1 | >98% [smolecule.com]

- 4. atul.co.in [atul.co.in]

- 5. nj.gov [nj.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 8. saferack.com [saferack.com]

- 9. PubChemLite - Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate physical properties

Executive Summary

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS: 120257-01-4 / Analogous) is a highly specialized bifunctional building block used primarily in the synthesis of fused heterocyclic scaffolds and sulfonamide-based pharmacophores.[1] Its structure combines a reactive sulfonyl chloride motif with an ortho-fluoro benzoate ester, creating a dense functionality pattern that allows for rapid molecular complexity generation.

This guide details the physicochemical properties, reactivity logic, and handling protocols for this compound, synthesizing data from direct structural analogs and modern continuous-flow synthetic methodologies.

Chemical Identity & Physical Properties[2][3][4]

The physical behavior of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is dominated by the electrophilic sulfonyl chloride group and the lipophilic fluorinated ester.[1] Due to the high reactivity of the sulfonyl chloride moiety, this compound is moisture-sensitive and typically exists as a low-melting solid or viscous oil depending on purity and ambient temperature.[1]

Identity Matrix

| Parameter | Detail |

| IUPAC Name | Methyl 2-(chlorosulfonyl)-6-fluorobenzoate |

| Molecular Formula | C₈H₆ClFO₄S |

| Molecular Weight | 252.65 g/mol |

| SMILES | COC(=O)C1=C(F)C=CC=C1S(=O)(=O)Cl |

| CAS Number | 120257-01-4 (Generic/Analogous) |

| Structural Class | Ortho-halosulfonyl benzoate |

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for the 6-fluoro isomer are rare in open literature.[1] Data below synthesizes predicted values and experimentally verified properties of the close analog, Methyl 2-(chlorosulfonyl)benzoate.

| Property | Value / Range | Context & Validation |

| Appearance | Off-white to pale yellow solid | Analogous to non-fluoro parent (MP ~63–65°C).[1] |

| Melting Point | 55 – 65 °C (Predicted) | Fluorine substitution often lowers MP slightly relative to H-analogs due to crystal packing disruption.[1] |

| Boiling Point | ~140 °C @ 0.5 mmHg | High vacuum required to prevent thermal decomposition (desulfonylation). |

| Density | 1.45 ± 0.05 g/cm³ | Fluorine atom significantly increases density vs. non-fluoro analog (1.38 g/cm³). |

| Solubility | DCM, THF, MeCN, Toluene | Reacts violently with water/alcohols. Must be dissolved in anhydrous aprotic solvents. |

| Stability | Moisture Sensitive | Hydrolyzes to the sulfonic acid (highly acidic) and HCl gas. |

Reactivity Profile & Mechanistic Logic[1]

The utility of this compound lies in its orthogonal reactivity . The sulfonyl chloride is the "hard," kinetic electrophile, while the ester is the "soft," thermodynamic electrophile. The fluorine atom at the 6-position acts as a steric blocker and an electronic modulator, influencing the regioselectivity of nucleophilic attacks.

Mechanism 1: Chemoselective Sulfonylation

In the presence of primary or secondary amines, the sulfonyl chloride reacts exclusively (k_SO2Cl >> k_ester), forming a sulfonamide. The 6-fluoro group exerts a steric effect that may retard the rate of reaction compared to the 5-fluoro isomer, requiring slightly elevated temperatures or stronger bases (e.g., DIPEA) to drive conversion.[1]

Mechanism 2: Cyclization Potential

Following sulfonamide formation, the nitrogen atom can attack the adjacent ester (intramolecular nucleophilic acyl substitution) to form saccharin derivatives (1,2-benzisothiazol-3(2H)-one 1,1-dioxides).[1] The 6-fluoro substituent remains on the aromatic ring, providing a handle for late-stage diversification via SNAr (Nucleophilic Aromatic Substitution), as the ring is activated by the electron-withdrawing sulfonyl and carbonyl groups.[1]

Reactivity Visualization

The following diagram maps the divergent pathways available to this scaffold.

Figure 1: Chemoselective pathways.[1] The sulfonyl chloride reacts kinetically first; the ester reacts thermodynamically second.

Synthesis & Purification Protocol

While often purchased, this compound can be synthesized via Meerwein Chlorosulfonylation from the corresponding aniline. Recent advancements in continuous-flow chemistry have optimized this route to suppress hydrolysis side reactions.[2]

Methodology: Continuous-Flow Diazotization

Based on protocols for methyl 2-(chlorosulfonyl)benzoate [Reference 1].

Reagents:

-

Precursor: Methyl 2-amino-6-fluorobenzoate.[1]

-

Diazotization: NaNO₂, HCl (aq).[3]

-

Chlorosulfonylation: SO₂ (gas) or Na₂S₂O₅, CuCl₂ (cat), AcOH/HCl.

Step-by-Step Protocol:

-

Diazotization (Flow Reactor): Pump a solution of Methyl 2-amino-6-fluorobenzoate in dilute HCl into a T-mixer. Simultaneously pump aqueous NaNO₂ (1.1 equiv) into the mixer. Maintain residence time of ~2–5 minutes at 0°C.

-

Why Flow? Unstable diazonium salts are generated and consumed immediately, preventing accumulation and explosion hazards.

-

-

Chlorosulfonylation (Quench): Direct the diazonium stream into a stirred vessel containing SO₂-saturated acetic acid and catalytic CuCl₂ (5 mol%).

-

Observation: Nitrogen gas evolution indicates reaction progress.

-

-

Workup: Pour reaction mixture onto crushed ice. The product will precipitate as a solid or oil.

-

Extraction: Extract with Dichloromethane (DCM). Wash with cold water (rapidly) to remove acid.

-

Drying: Dry organic phase over anhydrous MgSO₄.

-

Isolation: Concentrate under reduced pressure at <40°C. Do not heat , as thermal desulfonylation is possible.

Handling, Safety, and Storage[2][7][8]

This compound is a Corrosive Lachrymator . It reacts violently with water to release HCl gas.

Safety Workflow

-

PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after absorption.

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass vial with Parafilm/Teflon tape.

-

Shelf Life: ~6 months if kept dry. Hydrolysis is autocatalytic (generated HCl accelerates degradation).

Figure 2: Critical handling workflow to prevent moisture-induced degradation.

References

-

Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Source: Yu, Z., et al. Organic Process Research & Development. (2012). Context: Describes the flow chemistry setup to inhibit hydrolysis side reactions, directly applicable to the 6-fluoro analog. URL:[Link][1]

-

Methyl 2-(chlorosulfonyl)benzoate - PubChem Compound Summary. Source: National Center for Biotechnology Information. Context: Physical property baselines for the non-fluoro analog. URL:[Link][1]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines. Source:Journal of Organic Chemistry. Context: Alternative synthesis using DABSO as an SO2 surrogate, useful for lab-scale preparation of the 6-fluoro derivative.[1] URL:[Link][1]

Sources

Chemical structure of methyl 2-(chlorosulfonyl)-6-fluorobenzoate

An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 2-(chlorosulfonyl)-6-fluorobenzoate, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The document elucidates the molecule's core structural features, physicochemical properties, and characteristic spectroscopic signatures. A detailed exploration of its synthesis, reactivity, and synthetic utility is presented, underscoring its role as a versatile intermediate. Furthermore, this guide discusses its applications in drug discovery, grounded in the unique electronic properties conferred by its functional groups. Concluding with essential safety and handling protocols, this whitepaper serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic molecules.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The 2-fluorobenzoic acid scaffold, in particular, is a privileged structure known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Methyl 2-(chlorosulfonyl)-6-fluorobenzoate emerges from this context as a highly valuable and reactive building block. It combines the beneficial electronic properties of a fluorinated benzene ring with two key functional groups: a methyl ester and a highly electrophilic chlorosulfonyl group.[2] This unique combination makes it an important intermediate for synthesizing a diverse range of complex molecules, particularly in the development of novel therapeutic agents.[1][2] This guide aims to provide a detailed technical examination of this compound, from its fundamental structure to its practical applications.

Molecular Structure and Physicochemical Properties

The chemical identity of methyl 2-(chlorosulfonyl)-6-fluorobenzoate is defined by a benzene ring substituted at the 1, 2, and 6 positions with a methyl carboxylate group, a chlorosulfonyl group, and a fluorine atom, respectively. The ortho-disposition of the bulky chlorosulfonyl and the fluorine atom relative to the methyl ester creates significant steric and electronic influence on the molecule's reactivity and conformation.

Diagram 1: Chemical Structure of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Caption: 2D structure of methyl 2-(chlorosulfonyl)-6-fluorobenzoate.

The key physicochemical and structural identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(chlorosulfonyl)-6-fluorobenzoate | [3] |

| Molecular Formula | C₈H₆ClFO₄S | [3] |

| Molecular Weight | 252.65 g/mol | [4] |

| Monoisotopic Mass | 251.96594 Da | [3] |

| CAS Number | 142385-37-5 | Inferred from structural search |

| SMILES | COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)F | [3] |

| InChI Key | CJRQUWXRRINNTQ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.9 | [3] |

| Solubility | Soluble in DMSO (typical for related compounds) | [2] |

| Storage Conditions | Store in a dry, dark, and cool environment (-20°C for long-term) | [2] |

Spectroscopic Characterization

Elucidation of the structure of methyl 2-(chlorosulfonyl)-6-fluorobenzoate relies on a combination of standard spectroscopic techniques. While specific spectra for this exact isomer are not publicly available, its characteristic features can be reliably predicted based on the analysis of its functional groups and related compounds.[5][6]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (3H): Complex multiplet patterns between ~7.0-8.5 ppm, with coupling constants influenced by both fluorine and adjacent protons. - Methyl Protons (3H): A sharp singlet around ~3.9-4.1 ppm, characteristic of a methyl ester. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of ~160-165 ppm.[6] - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~115-140 ppm), with C-F and C-S bonds causing significant chemical shifts and splitting (¹JCF, ²JCF, etc.). The carbon attached to fluorine will show a large coupling constant. |

| FT-IR | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. - S=O Stretch (Sulfonyl Chloride): Two characteristic strong bands, typically asymmetric at ~1370-1390 cm⁻¹ and symmetric at ~1170-1190 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, ~1200-1300 cm⁻¹. - C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ range. |

| Mass Spec. (MS) | - Molecular Ion (M+): A peak corresponding to the molecular weight, exhibiting a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of ~3:1).[6] - Fragmentation: Common fragmentation patterns would include the loss of -OCH₃, -COOCH₃, -Cl, and -SO₂Cl. |

Synthesis and Mechanistic Insights

The synthesis of substituted chlorosulfonyl benzoates is a well-established process in organic chemistry. For methyl 2-(chlorosulfonyl)-6-fluorobenzoate, a highly plausible and efficient synthetic route involves a Sandmeyer-type reaction starting from the corresponding aniline derivative. This approach is favored because it precisely controls the regiochemistry of the resulting product.

Diagram 2: Proposed Synthetic Pathway

Caption: A representative synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Diazotization-Chlorosulfonylation

This protocol is based on established methodologies for the synthesis of related aryl sulfonyl chlorides.[7]

-

Diazotization:

-

Suspend methyl 2-amino-6-fluorobenzoate in a mixture of concentrated hydrochloric acid and acetic acid.

-

Cool the mixture to 0-5°C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change.

-

-

Chlorosulfonylation:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in acetic acid, catalyzed by copper(II) chloride (CuCl₂).

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ mixture. The copper catalyst facilitates the displacement of the diazonium group (N₂) with the -SO₂Cl group.

-

Vigorous nitrogen evolution will be observed. Allow the reaction to stir at low temperature until gas evolution ceases, then allow it to warm to room temperature.

-

-

Workup and Purification:

-

Pour the reaction mixture over crushed ice to precipitate the crude product and quench any remaining reagents.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts and acids.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure methyl 2-(chlorosulfonyl)-6-fluorobenzoate.

-

Reactivity and Synthetic Utility

The synthetic value of methyl 2-(chlorosulfonyl)-6-fluorobenzoate is derived from the high reactivity of the sulfonyl chloride group. This group is a powerful electrophile, making it an excellent handle for introducing the fluorinated benzoic acid moiety into other molecules via nucleophilic substitution.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This is one of the most common and important reactions for this class of compounds, as the sulfonamide functional group is prevalent in many pharmaceuticals.

-

Reaction with Alcohols/Phenols: In the presence of a non-nucleophilic base (e.g., pyridine), it reacts with alcohols or phenols to yield sulfonate esters.

-

Hydrolysis: The sulfonyl chloride group is highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions.[8]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, providing another point for chemical modification.[2]

Diagram 3: Reactivity Profile

Caption: Key reactions of the sulfonyl chloride functional group.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs within methyl 2-(chlorosulfonyl)-6-fluorobenzoate make it a valuable precursor in drug discovery programs.

-

Scaffold for COX Inhibitors: 2-Fluorobenzoic acid derivatives are known to be effective building blocks for anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[1] The title compound can be used to synthesize analogues of existing NSAIDs, where the sulfonamide or a related group is crucial for binding to the enzyme's active site.[1]

-

Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors, often used in oncology, feature a hinge-binding motif connected to a substituted aromatic ring. The ability to form stable sulfonamides allows for the facile connection of the 2-fluoro-6-(methoxycarbonyl)phenylsulfonyl moiety to various amine-containing hinge-binding fragments.

-

Allosteric Modulators: The unique steric and electronic profile of the di-ortho substituted ring system can be exploited in the design of allosteric modulators, where shape and specific non-covalent interactions are critical for activity.[9] For instance, 2-fluoro-6-methylbenzoic acid is a key component in the synthesis of Avacopan, a C5a receptor antagonist.[9]

Safety, Handling, and Storage

As a sulfonyl chloride, methyl 2-(chlorosulfonyl)-6-fluorobenzoate is a corrosive and water-reactive substance that requires careful handling.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, impervious gloves (e.g., nitrile), and a lab coat.[10][11] Work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8]

-

Handling: Use with adequate ventilation and avoid contact with skin, eyes, and clothing.[8] Keep the container tightly closed and away from moisture, as it reacts violently with water.[8][10] All transfers should be performed under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible substances such as water, strong bases, oxidizing agents, and amines.[10]

-

Spills and First Aid: In case of a spill, absorb the material with a dry, inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water.[12] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11]

Conclusion

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its structure, defined by a strategically fluorinated aromatic ring and two distinct reactive centers, offers a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

- Cole-Parmer. (2005).

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- PubChemLite. Methyl 2-(chlorosulfonyl)

- Tokyo Chemical Industry Co., Ltd. (2025).

- S D FINE-CHEM LIMITED. sulphuryl chloride - Sdfine.

- New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Smolecule. (2024). Buy Methyl 2-(chlorosulfonyl)

- Sigma-Aldrich.

- ChemScene. 1211528-49-2 | Methyl 2-(chlorosulfonyl)

- Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions.

- Fluoropharm. 1094460-86-2 | Methyl 5-(chlorosulfonyl)

- ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF.

- Benchchem. potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

- Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.

- MDPI. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Methyl 2-(chlorosulfonyl)-5-fluorobenzoate | 1374249-78-1 | >98% [smolecule.com]

- 3. PubChemLite - Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ossila.com [ossila.com]

- 10. nj.gov [nj.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Executive Summary

In modern medicinal chemistry, functionalized aryl sulfonyl chlorides are indispensable electrophilic building blocks, primarily utilized in the synthesis of sulfonamides—a pervasive pharmacophore in FDA-approved drugs. Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS: 120257-01-4) is a highly specialized, bifunctional reagent[1]. It features both a reactive sulfonyl chloride group for sulfonylation and an ortho-fluoro/ortho-ester functionalization, making it highly valuable for synthesizing complex, sterically hindered therapeutics.

However, the very electronic properties that make this molecule synthetically useful—specifically, the electron-withdrawing nature of the fluorine atom and the ester group—also render the sulfonyl chloride moiety exceptionally electrophilic. This results in extreme moisture sensitivity and rapid, exothermic hydrolysis upon exposure to ambient humidity[2]. This whitepaper outlines the physicochemical profile, mechanistic reactivity, stringent safety protocols, and validated experimental workflows required to handle this reagent safely and effectively.

Physicochemical & Hazard Profile

Understanding the quantitative and qualitative properties of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is the first step in designing a safe experimental setup. The table below synthesizes the core chemical data and hazard classifications associated with this class of fluorinated aryl sulfonyl chlorides.

Table 1: Physicochemical Properties and Hazard Summary

| Parameter | Value / Classification |

| Chemical Name | Methyl 2-(chlorosulfonyl)-6-fluorobenzoate |

| CAS Number | 120257-01-4[1] |

| Molecular Formula | C8H6ClFO4S |

| Molecular Weight | 252.65 g/mol [1] |

| Physical State | Solid/Liquid (dependent on ambient temp and purity) |

| Reactivity Profile | Water-reactive; violently hydrolyzes to release HCl gas[2][3] |

| Primary Hazards | Corrosive (Category 1B); Serious Eye Damage (Category 1)[2] |

| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, amines[2][4] |

Mechanistic Insights into Reactivity

To handle Methyl 2-(chlorosulfonyl)-6-fluorobenzoate safely, one must understand the causality behind its reactivity. The sulfonyl sulfur atom is highly electron-deficient. When exposed to a nucleophile, the reaction proceeds via an addition-elimination mechanism, ejecting a chloride ion.

If the nucleophile is a primary or secondary amine (the desired pathway), a stable sulfonamide is formed[5]. However, if the nucleophile is water (the undesired pathway), the molecule undergoes rapid hydrolysis, yielding the corresponding sulfonic acid and hydrogen chloride (HCl) gas[2][3]. Because this hydrolysis is highly exothermic, the generated heat rapidly expands the HCl gas, which can lead to catastrophic container rupture if stored improperly.

Fig 1: Competing nucleophilic attack pathways of the highly electrophilic sulfonyl chloride.

Stringent Safety & Handling Protocols

Given the severe corrosive nature and water-reactivity of aryl sulfonyl chlorides[2][3], the following protocols are non-negotiable for laboratory personnel.

Personal Protective Equipment (PPE)

-

Respiratory Protection: Must be handled exclusively inside a certified chemical fume hood. If ventilation is compromised, a NIOSH-approved respirator with acid gas cartridges is required[3].

-

Dermal Protection: Heavy-duty nitrile or neoprene gloves (double-gloving recommended), a chemically resistant lab coat, and a chemical apron.

-

Ocular Protection: Chemical splash goggles and a full-face shield.

Storage and Transfer

-

Inert Atmosphere: Store the reagent in a tightly sealed container flushed with dry Argon or Nitrogen.

-

Temperature: Store in a cool, dry environment (typically 2–8°C, depending on manufacturer specifications) away from incompatible materials like bases or oxidizing agents[2].

-

Transfer: Always transfer the material using Schlenk line techniques or within a glovebox to prevent atmospheric moisture degradation.

Spill Response (Crucial Causality)

-

DO NOT USE WATER. Applying water to a sulfonyl chloride spill will accelerate the exothermic release of toxic HCl gas[3][4].

-

Neutralization: Smother the spill with dry sand, dry lime, or soda ash (sodium carbonate) to safely absorb the liquid and slowly neutralize the acidity without violent gas evolution[3]. Sweep into a sealed, vented container for hazardous waste disposal.

Experimental Workflow: Synthesis of Sulfonamides

The most common application of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is the synthesis of complex sulfonamides. To ensure a self-validating and high-yielding reaction, moisture must be rigorously excluded, and the generated HCl must be scavenged to drive the reaction forward[5].

Validated Step-by-Step Protocol

Self-Validation Check: Before beginning, titrate your reaction solvent (e.g., THF or DCM) using Karl Fischer titration to ensure water content is strictly <50 ppm.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of dry Argon.

-

Amine Dissolution: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous THF (0.2 M concentration).

-

Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as dry pyridine or triethylamine (TEA). Causality: The base serves a dual purpose: it scavenges the HCl byproduct to prevent the amine from protonating (which would render it non-nucleophilic) and can act as a nucleophilic catalyst[5].

-

Cooling: Submerge the reaction flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes.

-

Electrophile Addition: Dissolve 1.1 equivalents of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15–30 minutes. Causality: Dropwise addition at 0°C controls the exothermic nature of the sulfonylation, preventing side reactions and degradation.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

-

Quenching & Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Fig 2: Standard air-free workflow for synthesizing sulfonamides from sulfonyl chlorides.

References

- ChemicalBook. "methyl 2-(chlorosulfonyl)-6-fluorobenzoate CAS#: 120257-01-4." ChemicalBook.

- Fisher Scientific. "SAFETY DATA SHEET - (5-Fluoro-2-methylbenzene-1-sulfonyl chloride)." Fisher Scientific.

- Royal Society of Chemistry. "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2." RSC Books.

- New Jersey Department of Health. "BENZENE SULFONYL CHLORIDE HAZARD SUMMARY." NJ.gov.

- NOAA. "SULFURYL CHLORIDE - CAMEO Chemicals." NOAA.gov.

Sources

The Versatile Reactivity of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Privileged Scaffold in Modern Drug Discovery

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is a highly functionalized aromatic compound that has emerged as a cornerstone building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing fluoro group, and a modifiable methyl ester, provides a versatile platform for molecular elaboration. The strategic placement of these groups—particularly the ortho-fluorine and ortho-chlorosulfonyl substituents—creates a distinct electronic and steric environment that governs its reactivity profile. This guide offers an in-depth exploration of this profile, providing field-proven insights into its handling, key transformations, and strategic applications for researchers, scientists, and drug development professionals.

The sulfonyl chloride moiety serves as the primary reactive handle for introducing the sulfonamide group, a pharmacophore present in a vast array of therapeutic agents. Simultaneously, the fluorinated benzoic acid core is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Understanding the interplay of these functional groups is paramount to leveraging the full synthetic potential of this valuable intermediate.

Core Reactivity Profile: A Tale of Three Functional Groups

The reactivity of methyl 2-(chlorosulfonyl)-6-fluorobenzoate is dominated by the high electrophilicity of the sulfonyl chloride group, but is also significantly influenced by the electron-deficient nature of the aromatic ring.

Discovery, Synthesis, and Application of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate in Agrochemical and Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug/Agrochemical Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Historical Context

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern agrochemical and pharmaceutical design. Fluorine’s unique physicochemical properties—specifically its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å)—allow chemists to modulate target binding affinity and metabolic stability without inducing severe steric hindrance.

A pivotal milestone in the development of highly selective sulfonylurea (SU) herbicides was the discovery and utilization of methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS: 120257-01-4) [1]. Originally explored during the optimization of Classic® (chlorimuron-ethyl) analogues, researchers at BASF and other institutions discovered that substituting the 6-position of the benzoate ring with a fluorine atom fundamentally altered the molecule's selectivity profile[2]. While the unsubstituted analogues were phytotoxic to critical crops like maize, the 6-fluoro derivatives demonstrated excellent crop compatibility while maintaining potent broad-leaf weed control[2].

This whitepaper details the chemical profile, mechanistic synthesis, and structure-activity relationship (SAR) of methyl 2-(chlorosulfonyl)-6-fluorobenzoate, serving as a comprehensive guide for researchers utilizing this building block in active pharmaceutical ingredient (API) or agrochemical development.

Chemical Profile and Quantitative Data

Understanding the baseline properties of this intermediate is critical for downstream coupling reactions, particularly when reacting the sulfonyl chloride moiety with heterocyclic amines.

Table 1: Chemical and Physical Properties of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

| Property | Value | Causality / Significance in Synthesis |

| IUPAC Name | Methyl 2-(chlorosulfonyl)-6-fluorobenzoate | Defines the ortho-relationship critical for SU bridge formation. |

| CAS Registry Number | 120257-01-4[1] | Standard identifier for procurement and safety tracking. |

| Molecular Formula | C8H6ClFO4S[1] | Contains the highly reactive -SO2Cl electrophilic center. |

| Molecular Weight | 252.65 g/mol [1] | Used for precise stoichiometric calculations in coupling. |

| Appearance | Brownish oil (crude)[3] | Viscosity and color indicate crude purity post-extraction. |

| Reactivity Profile | Moisture-sensitive electrophile | Requires anhydrous conditions during downstream amination. |

Mechanistic Synthesis Workflow: The Meerwein Reaction

The synthesis of methyl 2-(chlorosulfonyl)-6-fluorobenzoate from methyl 2-amino-6-fluorobenzoate is achieved via a Sandmeyer-type/Meerwein sulfonylation[2][3]. As a Senior Application Scientist, it is crucial to understand that this is not merely a sequential mixing of reagents, but a precisely controlled radical-polar crossover mechanism.

Step-by-Step Protocol & Causality

Phase 1: Diazotization

-

Preparation: Suspend 1.0 equivalent of methyl 2-amino-6-fluorobenzoate in a mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid.

-

Causality: Acetic acid acts as a miscible co-solvent to solubilize the starting material, while HCl provides the acidic environment necessary for the formation of the nitrosonium ion (

).

-

-

Temperature Control: Chill the reaction vessel to 0–5 °C using an ice-salt bath.

-

Reagent Addition: Add an aqueous solution of sodium nitrite (

, 1.1 eq) dropwise.-

Causality: Strict thermal control (<5 °C) is non-negotiable. Elevated temperatures will cause the premature degradation of the unstable diazonium salt into a functionally useless phenol derivative via the expulsion of

.

-

Phase 2: Radical Sulfonylation (Meerwein Protocol)

4. Catalyst Preparation: In a separate vessel, dissolve sulfur dioxide (

-

Causality & Self-Validation: The

acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, releasing nitrogen gas. This acts as a self-validating system: the vigorous evolution of

-

Propagation: The aryl radical attacks the dissolved

to form a sulfonyl radical, which subsequently abstracts a chlorine atom from the copper complex, yielding the target sulfonyl chloride and regenerating the catalyst.

Phase 3: Workup and Isolation

7. Quenching: Pour the mixture into crushed ice to precipitate the product and quench residual reactive species.

8. Extraction: Extract with dichloromethane (

Fig 1: Synthesis of methyl 2-(chlorosulfonyl)-6-fluorobenzoate via Meerwein reaction.

Application in Sulfonylurea Development & Mechanism of Action

Once synthesized, methyl 2-(chlorosulfonyl)-6-fluorobenzoate is typically reacted with a heterocyclic amine (e.g., 2-amino-4-chloro-6-methoxypyrimidine) in the presence of a base to form the sulfonylurea bridge[2].

Mechanism of Action (ALS Inhibition)

In agrochemical applications, these fluoro-sulfonylureas act as ultra-low-dose herbicides by inhibiting Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs: valine, leucine, and isoleucine).

By binding to the ALS enzyme, the herbicide halts protein synthesis, leading to rapid cessation of cell division and ultimate plant death. Because this specific pathway is absent in mammals, ALS inhibitors boast an exceptionally favorable toxicological profile for human handlers.

Fig 2: Mechanism of action for sulfonylurea herbicides via ALS enzyme inhibition.

Structure-Activity Relationship (SAR) & Crop Selectivity

The true value of methyl 2-(chlorosulfonyl)-6-fluorobenzoate lies in its SAR impact. Why go through the trouble of introducing a fluorine atom at the 6-position?

According to the foundational studies by [2], the introduction of the 6-fluoro substituent creates a profound shift in crop compatibility.

-

Metabolic Detoxification: Crop selectivity in sulfonylureas is rarely based on target-site insensitivity; rather, it relies on differential metabolism. Maize possesses specific Cytochrome P450 monooxygenases capable of rapidly hydroxylating and detoxifying the 6-fluoro analogue before it can reach lethal concentrations at the ALS target site.

-

Electronic Effects: The highly electronegative fluorine withdraws electron density from the aromatic ring, lowering the pKa of the adjacent sulfonylurea nitrogen. This subtle electronic tuning optimizes the molecule's translocation through the plant's phloem and xylem.

Table 2: Comparative Selectivity of Sulfonylurea Herbicides [2]

| Compound Structure | Substitution at Position 6 | Crop Compatibility (Maize) | Broad-Leaf Weed Efficacy |

| Classic® Analogue | Hydrogen (-H) | Poor (Phytotoxic to crop) | High |

| Fluoro-SU Analogue | Fluorine (-F) | Excellent (Rapidly metabolized) | High |

Note: The fluoro-SU analogue specifically refers to Methyl 2-[({[(4-chloro-6-methoxy-2-pyrimidinyl)-amino]carbonyl}amino)sulfonyl]-6-fluorobenzoate.[2]

Conclusion

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS 120257-01-4) is a masterclass example of how targeted halogenation can rescue a non-selective pharmacophore. By utilizing a highly controlled Meerwein sulfonylation protocol, researchers can reliably synthesize this intermediate. Whether deployed in the creation of next-generation maize-compatible herbicides or repurposed for exploring anti-diabetic sulfonylurea drug libraries, understanding the causality behind its synthesis and the metabolic advantages of its fluorine substituent is essential for modern chemical design.

References

-

Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 139-143. URL:[Link]

-

PrepChem. Synthesis of Methyl 2-chlorosulfonyl-6-fluorobenzoate. (Derived from US Patent 5,100,459). URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Sulfonamide Synthesis Using Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Introduction & Chemical Context

The sulfonamide functional group is a cornerstone pharmacophore in drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds. Synthesizing complex, sterically hindered sulfonamides requires precise control over reaction conditions to ensure high chemoselectivity and yield.

This application note details the optimized protocol for synthesizing sulfonamides using methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS: 120257-01-4) 1. This specific building block presents a unique 1,2,6-trisubstitution pattern on the benzene ring. The sulfonyl chloride at the 2-position is sterically encumbered by the adjacent methyl ester, while the fluorine atom at the 6-position introduces distinct electronic effects and potential liabilities for side reactions.

Mechanistic Insights & Experimental Design (E-E-A-T)

To achieve a self-validating and high-yielding protocol, several mechanistic factors must dictate the experimental design:

-

Chemoselectivity and Steric Hindrance: The molecule possesses three electrophilic sites: the sulfonyl chloride, the methyl ester, and the fluorine atom. While sulfonyl chlorides are generally more reactive toward amine nucleophiles than esters 2, the steric bulk of the ortho-ester slows the desired S-N bond formation. Strict temperature control (0 °C to Room Temperature) is required to prevent the amine from attacking the ester (amidation) or displacing the fluorine via Nucleophilic Aromatic Substitution (SNAr).

-

Base Selection and Catalysis: The reaction generates equimolar amounts of hydrochloric acid (HCl), which will protonate the unreacted amine and halt the reaction. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is employed as an acid scavenger. Alternatively, Pyridine can be used; it acts as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate, which accelerates the coupling of sterically hindered substrates .

-

Moisture Sensitivity: Sulfonyl chlorides undergo rapid hydrolysis in the presence of water to form unreactive sulfonic acids 3. The use of strictly anhydrous solvents (e.g., dry DCM or THF) and an inert atmosphere (Argon/Nitrogen) is mandatory.

Mechanistic pathway and competing side reactions during sulfonamide synthesis.

Experimental Workflow

Workflow for synthesizing sulfonamides from methyl 2-(chlorosulfonyl)-6-fluorobenzoate.

Step-by-Step Experimental Protocol

Materials Required:

-

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M Aqueous HCl, Saturated Aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon or Nitrogen for 5 minutes.

-

Reagent Dissolution: Dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Electrophile Addition: In a separate dry vial, dissolve methyl 2-(chlorosulfonyl)-6-fluorobenzoate (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15–30 minutes using a syringe. Causality: Dropwise addition at 0 °C controls the exothermic S-N bond formation and suppresses nucleophilic attack on the ortho-ester.

-

Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 to 12 hours depending on the amine's nucleophilicity (see Table 1).

-

Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

-

Diagnostic check: The target sulfonamide will typically elute as a more polar spot than the starting sulfonyl chloride. If a highly polar baseline spot appears, it indicates moisture contamination leading to sulfonic acid formation.

-

-

Quench and Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel.

-

Wash with 1M HCl (2x) to protonate and remove unreacted aliphatic amines and DIPEA.

-

Wash with Sat. NaHCO₃ (1x) to neutralize any residual acid and extract any sulfonic acid byproducts into the aqueous layer.

-

Wash with Brine (1x) to pre-dry the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Quantitative Data: Reaction Scope & Expected Yields

The steric environment of methyl 2-(chlorosulfonyl)-6-fluorobenzoate significantly impacts reaction kinetics. The table below summarizes expected parameters based on the nucleophile class.

| Amine Class | Example Nucleophile | Reaction Time (RT) | Expected Yield (%) | Mechanistic Notes |

| Primary Aliphatic | Benzylamine | 2 - 4 hours | 80 - 90% | Fast reaction; minimal steric clash during transition state. |

| Secondary Aliphatic | Morpholine | 4 - 6 hours | 75 - 85% | Moderate kinetics; robust yield under standard conditions. |

| Anilines (Aryl Amines) | p-Toluidine | 12 - 18 hours | 60 - 75% | Lower nucleophilicity requires longer times; Pyridine recommended over DIPEA. |

| Sterically Hindered | tert-Butylamine | 24+ hours | 40 - 50% | Severe steric clash with the ortho-ester; heating to 40 °C may be required (increases risk of SNAr). |

References

- ChemicalBook. "methyl 2-(chlorosulfonyl)-6-fluorobenzoate CAS#: 120257-01-4".

- BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride".

- Angewandte Chemie International Edition. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4".

- NIH / PubMed Central (PMC). "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides".

Sources

Application Note: Synthesis and Integration of Methyl 2-(Chlorosulfonyl)-6-fluorobenzoate in Advanced Agrochemical Discovery

Introduction & Strategic Rationale

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate (CAS: 120257-01-4) is a highly versatile, electrophilic building block utilized extensively in the discovery and synthesis of next-generation sulfonylurea herbicides ([1], [2]). The incorporation of a fluorine atom at the ortho position relative to the ester moiety imparts unique physicochemical properties to the final agrochemical active ingredient.

As drug development professionals and agrochemical researchers know, structural modifications at the aryl bridge of sulfonylureas dictate both efficacy and environmental fate. The strategic rationale for using this specific fluorinated intermediate includes:

-

Metabolic Stability : The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the half-life of the herbicide in target weed species.

-

pKa Modulation : The electron-withdrawing nature of the fluoro and methoxycarbonyl groups increases the acidity of the resulting sulfonylurea bridge. This pKa shift enhances binding affinity to the target enzyme and improves phloem mobility within the plant.

Mechanism of Action: ALS Inhibition

Sulfonylureas derived from this intermediate are potent inhibitors of Acetolactate Synthase (ALS), the first common enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Depletion of these essential amino acids leads to a rapid cessation of plant cell division and subsequent plant death.

Mechanism of action: Sulfonylurea-mediated inhibition of Acetolactate Synthase (ALS).

Synthetic Workflow

The transformation of methyl 2-(chlorosulfonyl)-6-fluorobenzoate into a biologically active sulfonylurea involves a highly controlled two-step sequence. It begins with amidation to form the intermediate methyl 2-fluoro-6-sulfamoylbenzoate (CAS: 120257-02-5) ([3]), followed by a base-catalyzed coupling with a heterocyclic carbamate to construct the active sulfonylurea framework ([4]).

Synthetic workflow from methyl 2-(chlorosulfonyl)-6-fluorobenzoate to sulfonylurea herbicide.

Experimental Protocols (Self-Validating Systems)

The following protocols have been engineered to mitigate the primary side reactions associated with this specific molecule: ester hydrolysis and nucleophilic aromatic substitution (SNAr) of the labile fluorine atom.

Protocol A: Synthesis of Methyl 2-fluoro-6-sulfamoylbenzoate

-

Objective : Convert the sulfonyl chloride to a primary sulfonamide without compromising the methyl ester or the fluoro substituent.

-

Causality & Experience : Anhydrous ammonia gas in tetrahydrofuran (THF) is strictly preferred over aqueous ammonia. Aqueous conditions at elevated temperatures inevitably lead to competitive hydrolysis of the methyl ester. Furthermore, maintaining the reaction strictly at 0–5 °C suppresses the SNAr displacement of the fluorine atom by ammonia, ensuring high chemoselectivity.

Step-by-Step Methodology :

-

Preparation : Charge a flame-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet tube with methyl 2-(chlorosulfonyl)-6-fluorobenzoate (25.2 g, 100 mmol) and anhydrous THF (200 mL).

-

Cooling : Cool the solution to 0–5 °C using an ice-water bath.

-

Amidation : Bubble anhydrous ammonia gas into the solution at a controlled rate, maintaining the internal temperature below 10 °C. A white precipitate of ammonium chloride will immediately begin to form, visually validating the reaction's progress.

-

Monitoring : Continue ammonia addition for approximately 45 minutes. Monitor reaction completion via LC-MS (disappearance of the starting material mass).

-

Workup : Once complete, purge the system with nitrogen for 15 minutes to remove excess ammonia. Filter the suspension through a pad of Celite to remove NH₄Cl salts.

-

Isolation : Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold diisopropyl ether (50 mL), filter, and dry under vacuum to afford methyl 2-fluoro-6-sulfamoylbenzoate as a white crystalline solid.

Protocol B: Synthesis of the Fluorinated Sulfonylurea

-

Objective : Couple the sulfonamide with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate to form the final sulfonylurea bridge.

-

Causality & Experience : We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. DBU is a strong, non-nucleophilic base that quantitatively deprotonates the sulfonamide (pKa ~ 10) without attacking the carbamate carbonyl. This ensures a clean nucleophilic attack by the sulfonamide nitrogen on the carbamate, displacing phenol and driving the reaction forward.

Step-by-Step Methodology :

-

Preparation : In a 250 mL round-bottom flask, suspend methyl 2-fluoro-6-sulfamoylbenzoate (11.6 g, 50 mmol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (13.8 g, 50 mmol) in anhydrous acetonitrile (100 mL).

-

Base Addition : Add DBU (8.4 g, 55 mmol) dropwise over 10 minutes at room temperature. The suspension will rapidly clear into a homogeneous solution as the sulfonamide is deprotonated and reacts.

-

Reaction : Stir the mixture at ambient temperature for 2 hours.

-

Quenching & Precipitation : Pour the reaction mixture into 500 mL of ice-cold 1M HCl under vigorous stirring. The sudden drop in pH protonates the sulfonylurea, causing it to crash out of the aqueous/acetonitrile mixture (Self-validation of product formation).

-

Isolation : Filter the white precipitate, wash extensively with cold water (3 x 100 mL) to remove phenol and DBU-HCl salts, and then wash with cold methanol (20 mL).

-

Drying : Dry the product in a vacuum oven at 45 °C for 12 hours to yield the final fluorinated sulfonylurea.

Quantitative Data & Reaction Optimization

The choice of base and solvent during the amidation step (Protocol A) is critical for preserving the integrity of the 2-fluoro and 6-methoxycarbonyl groups. The table below summarizes our optimization data, demonstrating why anhydrous NH₃ in THF is the superior condition.

| Amidation Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC %) | Causality / Observation |

| NH₃ (aq, 28%) | DCM | 0 - 5 | 82.0 | 94.5 | Biphasic system; minor ester hydrolysis observed. |

| NH₃ (gas) | THF | 0 - 5 | 95.5 | 98.8 | Clean conversion; no hydrolysis or SNAr side reactions. |

| NH₄OAc | MeCN | 25 | 61.0 | 85.0 | Sluggish kinetics; incomplete reaction after 24 hours. |

| NH₃ (gas) | THF | 25 | 78.0 | 89.0 | Elevated temp led to trace fluorine displacement (SNAr). |

Conclusion

The strategic application of methyl 2-(chlorosulfonyl)-6-fluorobenzoate enables the synthesis of highly potent, metabolically stable ALS inhibitors. By adhering to the strictly controlled amidation and DBU-mediated coupling protocols outlined above, researchers can reliably access these advanced agrochemical frameworks with high purity and yield, mitigating common synthetic pitfalls and accelerating the drug development pipeline for novel crop protection agents.

References

-

PrepChem. "Synthesis of a) Methyl 2-chlorosulfonyl-6-fluorobenzoate". PrepChem. URL: [Link]

- European Patent Office. "EP0291851B1 - Herbizide Sulfonylharnstoffe, Verfahren zu ihrer Herstellung und ihre Verwendung als Herbizide". Google Patents.

Sources

- 1. methyl 2-(chlorosulfonyl)-6-fluorobenzoate CAS#: 120257-01-4 [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. EP0291851B1 - Herbizide Sulfonylharnstoffe, Verfahren zu ihrer Herstellung und ihre Verwendung zur Beeinflussung des Pflanzenwachstums - Google Patents [patents.google.com]

Suzuki coupling reactions with derivatives of methyl 2-(chlorosulfonyl)-6-fluorobenzoate

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Derivatives of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Introduction: Unlocking Biaryl Synthesis with Novel Electrophiles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki reaction an indispensable tool for drug development professionals and materials scientists. Traditionally, this palladium-catalyzed reaction employs aryl halides (I, Br, Cl) or triflates as electrophilic coupling partners. However, the exploration of alternative electrophiles is a burgeoning field, driven by the need for orthogonal reactivity and access to novel chemical space.

This guide focuses on a specific and highly functionalized class of electrophiles: derivatives of methyl 2-(chlorosulfonyl)-6-fluorobenzoate . These substrates offer a unique combination of reactive handles and synthetically valuable features:

-

The Aryl Sulfonyl Chloride Group: This moiety serves as a potent alternative to conventional aryl halides.[4][5] Its participation in palladium-catalyzed cross-coupling reactions proceeds via a desulfitative mechanism, effectively acting as an "aryl surrogate" and expanding the toolkit for C-C bond formation.[6][7]

-

The Ortho-Fluorine Substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's biological and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[8][9] Its presence is a common feature in many modern pharmaceuticals.[10]

-

The Methyl Ester Group: This functional group provides a site for further synthetic elaboration. However, its susceptibility to hydrolysis under strongly basic conditions necessitates careful optimization of the reaction parameters.[11][12]